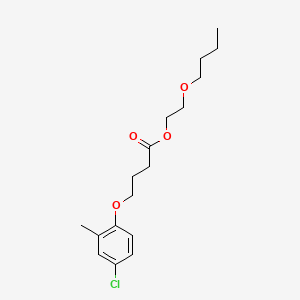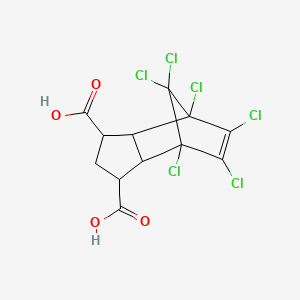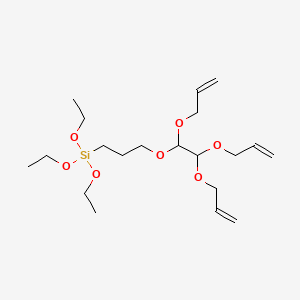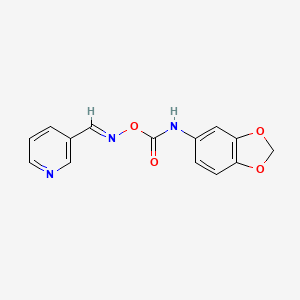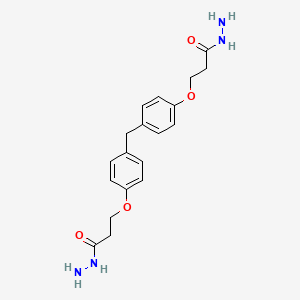
3,3'-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.4 g/mol. It is known for its unique structure, which includes two phenyleneoxy groups connected by a methylene bridge, and two propionodihydrazide groups attached to the phenyleneoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of 4,4’-methylenebis(phenol) with propionyl chloride to form the intermediate 3,3’-(methylenebis(4,1-phenyleneoxy))dipropionyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyleneoxy derivatives.
Scientific Research Applications
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Sulfonylbis(4,1-phenyleneoxy))dianiline: A similar compound with a sulfonyl group instead of a methylene bridge.
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide: Another similar compound with different substituents on the phenyleneoxy groups.
Uniqueness
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
88515-86-0 |
|---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[4-[[4-(3-hydrazinyl-3-oxopropoxy)phenyl]methyl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C19H24N4O4/c20-22-18(24)9-11-26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-12-10-19(25)23-21/h1-8H,9-13,20-21H2,(H,22,24)(H,23,25) |
InChI Key |
ZCELVXIGCAYWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCCC(=O)NN)OCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


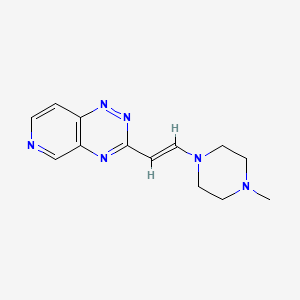
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
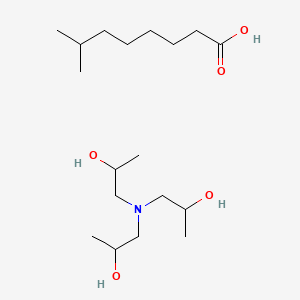
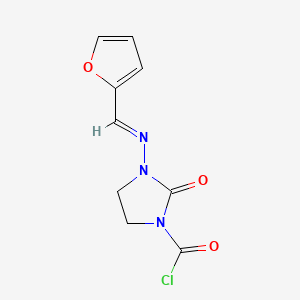
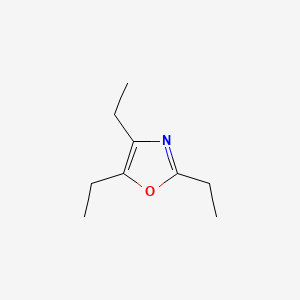
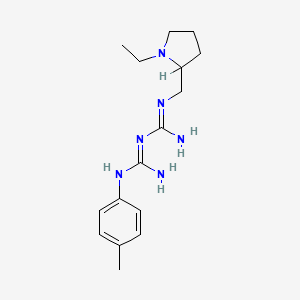
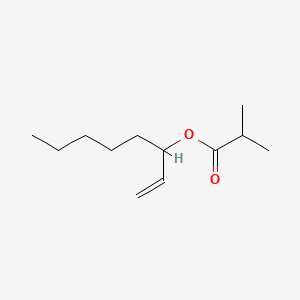
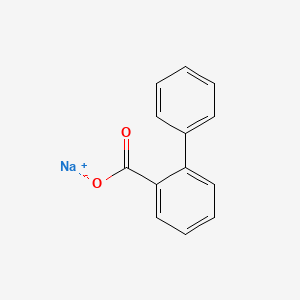
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
